alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine Fenfluramine. also known as 3-trifluoromethyl-N-ethylamphetamine, is an anorectic that is no longer marketed.
Brand Name: Vulcanchem
CAS No.: 52777-74-9
VCID: VC21337476
InChI: InChI=1S/C13H18F3N/c1-3-7-17-10(2)8-11-5-4-6-12(9-11)13(14,15)16/h4-6,9-10,17H,3,7-8H2,1-2H3
SMILES: CCCNC(C)CC1=CC(=CC=C1)C(F)(F)F
Molecular Formula: C13H18F3N
Molecular Weight: 245.28 g/mol

alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine

CAS No.: 52777-74-9

VCID: VC21337476

Molecular Formula: C13H18F3N

Molecular Weight: 245.28 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine - 52777-74-9

Description

alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine is a synthetic organic compound belonging to the broader class of phenethylamines. Phenethylamines are known for their diverse pharmacological properties, including psychoactive effects. The presence of a trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, which are desirable traits in drug design.

Synthesis Methods

The synthesis of alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine typically involves multi-step reactions that require careful control of conditions such as temperature, solvent choice, and reaction time. Common methods may include the use of amines and halogenated compounds to introduce the trifluoromethyl group.

Potential Applications

Compounds with similar structures to alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine are often studied for their potential psychoactive properties and applications in pharmacology. The trifluoromethyl group enhances lipophilicity, which can improve the compound's ability to cross biological barriers, making it a candidate for various medicinal applications.

CAS No. 52777-74-9
Product Name alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine
Molecular Formula C13H18F3N
Molecular Weight 245.28 g/mol
IUPAC Name N-propyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine
Standard InChI InChI=1S/C13H18F3N/c1-3-7-17-10(2)8-11-5-4-6-12(9-11)13(14,15)16/h4-6,9-10,17H,3,7-8H2,1-2H3
Standard InChIKey WUNHMQPCNHSOOI-UHFFFAOYSA-N
SMILES CCCNC(C)CC1=CC(=CC=C1)C(F)(F)F
Canonical SMILES CCCNC(C)CC1=CC(=CC=C1)C(F)(F)F
Appearance Clear Colourless to Pale Yellow Oil
Purity > 95%
Quantity Milligrams-Grams
Synonyms α-Methyl-N-propyl-3-(trifluoromethyl)benzeneethanamine
PubChem Compound 3040653
Last Modified Apr 15 2024

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